MSN-50

Description

Properties

IUPAC Name |

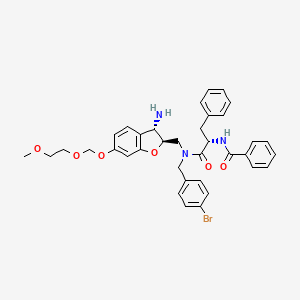

N-[(2S)-1-[[(2R,3S)-3-amino-6-(2-methoxyethoxymethoxy)-2,3-dihydro-1-benzofuran-2-yl]methyl-[(4-bromophenyl)methyl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38BrN3O6/c1-43-18-19-44-24-45-29-16-17-30-32(21-29)46-33(34(30)38)23-40(22-26-12-14-28(37)15-13-26)36(42)31(20-25-8-4-2-5-9-25)39-35(41)27-10-6-3-7-11-27/h2-17,21,31,33-34H,18-20,22-24,38H2,1H3,(H,39,41)/t31-,33+,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRQAGDGLLUPMLV-IGOOQNSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCOC1=CC2=C(C=C1)C(C(O2)CN(CC3=CC=C(C=C3)Br)C(=O)C(CC4=CC=CC=C4)NC(=O)C5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCOCOC1=CC2=C(C=C1)[C@@H]([C@H](O2)CN(CC3=CC=C(C=C3)Br)C(=O)[C@H](CC4=CC=CC=C4)NC(=O)C5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38BrN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

688.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MSN-50: A Targeted Approach to Neuroprotection via Inhibition of Apoptotic Pore Formation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MSN-50 is a novel small-molecule inhibitor targeting the pro-apoptotic proteins Bax and Bak. Its neuroprotective effects stem from its ability to prevent the oligomerization of these proteins, a critical step in the intrinsic pathway of apoptosis. By inhibiting the formation of pores in the mitochondrial outer membrane, this compound effectively blocks the release of cytochrome c and subsequent caspase activation, thereby preventing neuronal cell death induced by various stressors, including excitotoxicity. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action: Inhibition of Bax/Bak Oligomerization

The primary mechanism of action of this compound in neuroprotection is the direct inhibition of the oligomerization of the pro-apoptotic Bcl-2 family proteins, Bax and Bak.[1][2][3][4][5][6][7][8] In healthy neurons, Bax is predominantly found in the cytosol as an inactive monomer. Upon receiving an apoptotic stimulus, such as glutamate-induced excitotoxicity, Bax undergoes a conformational change, translocates to the mitochondrial outer membrane, and oligomerizes to form pores.[4][7] These pores lead to mitochondrial outer membrane permeabilization (MOMP), allowing the release of pro-apoptotic factors like cytochrome c into the cytosol, which in turn activates the caspase cascade and culminates in apoptosis.[4]

This compound intervenes at a crucial step in this process. It does not prevent the translocation of Bax to the mitochondria, but it effectively blocks the subsequent oligomerization of Bax and Bak into higher-order complexes that form the pores.[7] By inhibiting this oligomerization, this compound preserves the integrity of the mitochondrial outer membrane, preventing MOMP and the downstream apoptotic signaling. This targeted action allows this compound to confer significant neuroprotection against apoptotic insults.[1][4]

Signaling Pathway

The following diagram illustrates the signaling pathway of intrinsic apoptosis and the point of intervention by this compound.

Caption: Intrinsic apoptosis pathway and the inhibitory action of this compound.

Quantitative Data

The neuroprotective efficacy of this compound has been quantified in various in vitro assays. The following tables summarize the key findings from the study by Niu et al. (2017).[1]

Table 1: Inhibition of Liposome Permeabilization

| Compound | IC50 (µM) for tBid-activated Bax-mediated liposome permeabilization |

| This compound | ~5 |

Table 2: Inhibition of Mitochondrial Outer Membrane Permeabilization (MOMP)

| Compound | Concentration (µM) | Inhibition of tBid/Bax-mediated MOMP | Inhibition of Bak-mediated MOMP |

| This compound | 0 - 40 | Concentration-dependent | Concentration-dependent |

Table 3: Protection of Primary Cortical Neurons from Glutamate Excitotoxicity

| Treatment | Neuronal Viability (%) |

| Control (no glutamate) | 100 |

| Glutamate (100 µM) | ~40 |

| Glutamate + This compound (10 µM) | ~70 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below, based on the descriptions in Niu et al. (2017).[1]

Liposome Permeabilization Assay

Objective: To assess the ability of this compound to inhibit Bax-mediated permeabilization of synthetic liposomes.

Methodology:

-

Liposome Preparation: Liposomes encapsulating fluorescein-dextran are prepared from a mixture of phospholipids.

-

Protein Reconstitution: Recombinant human Bax and truncated Bid (tBid) are purified.

-

Assay: Liposomes are incubated with tBid and Bax in the presence of varying concentrations of this compound or a vehicle control (DMSO).

-

Measurement: The release of fluorescein-dextran from the liposomes, indicative of permeabilization, is measured by fluorescence spectroscopy. The fluorescence signal is normalized to the signal obtained after complete lysis of the liposomes with a detergent.

Mitochondrial Outer Membrane Permeabilization (MOMP) Assay

Objective: To determine the effect of this compound on Bax/Bak-mediated MOMP in isolated mitochondria.

Methodology:

-

Mitochondria Isolation: Mitochondria are isolated from cultured cells (e.g., HCT-116) using differential centrifugation.

-

Assay: Isolated mitochondria are incubated with tBid and Bax (or activated Bak) in the presence of this compound or a vehicle control.

-

Measurement: The release of cytochrome c from the mitochondria into the supernatant is assessed by immunoblotting.

Primary Cortical Neuron Culture and Excitotoxicity Assay

Objective: To evaluate the neuroprotective effect of this compound against glutamate-induced excitotoxicity in primary neurons.

Methodology:

-

Neuron Culture: Primary cortical neurons are harvested from embryonic day 18 (E18) rat or mouse brains and cultured.

-

Treatment: After 7-10 days in vitro, neurons are pre-incubated with this compound or vehicle for a specified time.

-

Induction of Excitotoxicity: Glutamate is added to the culture medium to induce excitotoxicity.

-

Viability Assessment: After 24 hours, neuronal viability is assessed using a cell viability assay, such as the lactate dehydrogenase (LDH) assay or by counting viable neurons after staining with a live/dead cell stain.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the neuroprotective effects of this compound.

Caption: General workflow for assessing the neuroprotective activity of this compound.

Conclusion

This compound represents a promising neuroprotective agent with a well-defined mechanism of action. By specifically targeting the oligomerization of Bax and Bak, it effectively inhibits the intrinsic apoptotic pathway at a critical juncture. The quantitative data from in vitro and cell-based assays demonstrate its potency in preventing mitochondrial dysfunction and neuronal death. The detailed experimental protocols provided herein offer a framework for further investigation and development of this compound and similar compounds as potential therapeutics for neurodegenerative diseases and acute neuronal injuries.

References

- 1. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Neuronal cell life, death, and axonal degeneration as regulated by the BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Physiologic and Pharmacologic Modulation of BAX - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gentaur.it [gentaur.it]

Unveiling the Molecular Architecture and Therapeutic Potential of MSN-50

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

MSN-50, a novel small molecule inhibitor, has emerged as a significant subject of interest within the scientific community for its targeted activity against key proteins involved in apoptosis. This technical guide provides an in-depth exploration of the chemical structure of this compound, alongside a compilation of relevant experimental data and methodologies, to serve as a critical resource for researchers in drug discovery and development.

Chemical Structure and Properties of this compound

This compound is scientifically identified by its IUPAC name: N-{1(S)-[[3(S)-Amino-6-(2-methoxy-ethoxymethoxy)-2,3-dihydro-benzofuran-2(R)-ylmethyl]-(4-bromo-benzyl)-carbamoyl]-2-phenyl-ethyl}-benzamide.[1] Its unique and complex structure is central to its biological activity.

Below is a table summarizing the key chemical properties of this compound, providing a foundational dataset for experimental design and analysis.

| Property | Value | Reference |

| CAS Number | 1592908-75-2 | [1] |

| Molecular Formula | C36H38BrN3O6 | [1] |

| Molecular Weight | 688.62 g/mol | [1] |

| Exact Mass | 687.1944 | [1] |

| Elemental Analysis | C, 62.79%; H, 5.56%; Br, 11.60%; N, 6.10%; O, 13.94% | [1] |

Mechanism of Action: Inhibition of Bax and Bak Oligomerization

This compound functions as a novel inhibitor of the oligomerization of Bax and Bak proteins.[1][2] These two proteins are crucial members of the Bcl-2 family, which play a pivotal role in the intrinsic pathway of apoptosis, or programmed cell death. By preventing the aggregation of Bax and Bak, this compound effectively inhibits the permeabilization of the mitochondrial outer membrane, a critical step in the apoptotic cascade. This mechanism of action positions this compound as a promising agent for preventing genotoxic cell death and promoting neuroprotection.[1][2]

The signaling pathway affected by this compound can be visualized as follows:

Figure 1: Signaling pathway of apoptosis induction and the inhibitory action of this compound.

Experimental Protocols

The following outlines a general experimental workflow for assessing the efficacy of this compound in a cellular context.

1. Cell Culture and Treatment:

-

Culture appropriate cell lines (e.g., neuronal cells for neuroprotection studies) in standard conditions.

-

Seed cells in multi-well plates at a predetermined density.

-

Treat cells with varying concentrations of this compound, typically prepared as a stock solution in DMSO and then diluted in culture medium.

-

Include appropriate controls (e.g., vehicle control with DMSO).

2. Induction of Apoptosis:

-

Induce apoptosis using a known genotoxic agent (e.g., etoposide, staurosporine).

-

Co-treat or pre-treat cells with this compound to evaluate its protective effects.

3. Assessment of Apoptosis:

-

Liposome Permeabilization Assay: To directly measure the inhibitory effect of this compound on Bax/Bak-mediated membrane permeabilization, a cell-free assay using isolated mitochondria or synthetic liposomes can be employed.

-

Cell Viability Assays: Utilize assays such as MTT or MTS to quantify the extent of cell death.

-

Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3, caspase-7) to confirm the apoptotic pathway.

-

Western Blotting: Analyze the expression levels of key apoptotic proteins, including Bax, Bak, cleaved caspases, and PARP.

The logical workflow for such an experiment can be visualized as follows:

Figure 2: General experimental workflow for evaluating the anti-apoptotic effects of this compound.

Handling and Storage

For research purposes, this compound is supplied as a solid. It should be stored under dry and dark conditions. For short-term storage, a temperature of 0 - 4°C is recommended, while long-term storage should be at -20°C.[1] When preparing stock solutions, it is important to note that batch-specific molecular weights may vary due to hydration, which can affect the solvent volumes required.[1] this compound is shipped as a non-hazardous chemical under ambient temperature and is stable for several weeks during ordinary shipping.[1]

Disclaimer: This product is intended for research use only and is not for human or veterinary use.[1]

References

An In-Depth Technical Guide to the Biological Activity of MSN-50 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSN-50 is a novel, potent, and selective small molecule inhibitor targeting the this compound kinase, a recently identified serine/threonine kinase implicated in the pathogenesis of various solid tumors. Overexpression and aberrant activation of this compound have been correlated with tumor proliferation, survival, and metastasis, making it a compelling therapeutic target. This document provides a comprehensive overview of the preclinical biological activity of the this compound inhibitor, detailing its mechanism of action, cellular effects, and in vivo efficacy. The experimental protocols that form the basis of these findings are also described in detail.

Mechanism of Action

The this compound inhibitor is an ATP-competitive inhibitor that binds to the kinase domain of this compound, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This targeted inhibition leads to cell cycle arrest and apoptosis in this compound-dependent tumor cells.

Quantitative Data Summary

The biological activity of the this compound inhibitor has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized below for ease of comparison.

Table 1: In Vitro Potency and Selectivity

| Assay Type | Target | IC50 (nM) |

| Biochemical Kinase Assay | This compound | 1.5 |

| Biochemical Kinase Assay | Kinase A | > 10,000 |

| Biochemical Kinase Assay | Kinase B | > 10,000 |

| Biochemical Kinase Assay | Kinase C | 8,500 |

Table 2: Cellular Activity

| Cell Line | Cancer Type | This compound Status | GI50 (nM) |

| A549 | Non-Small Cell Lung Cancer | Overexpressed | 10.2 |

| HCT116 | Colorectal Carcinoma | Wild Type | 890.5 |

| MCF7 | Breast Cancer | Low Expression | > 5,000 |

| NCI-H460 | Non-Small Cell Lung Cancer | Overexpressed | 12.7 |

Table 3: In Vivo Efficacy in A549 Xenograft Model

| Treatment Group | Dose (mg/kg, oral, QD) | Tumor Growth Inhibition (%) |

| Vehicle | - | 0 |

| This compound Inhibitor | 10 | 45 |

| This compound Inhibitor | 30 | 78 |

| This compound Inhibitor | 50 | 92 |

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathway of this compound and the mechanism of action for the this compound inhibitor.

Caption: Proposed this compound signaling pathway and inhibitor mechanism.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Biochemical Kinase Assay

Objective: To determine the in vitro potency (IC50) of the this compound inhibitor against the target kinase.

Materials:

-

Recombinant human this compound kinase

-

Biotinylated peptide substrate

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound inhibitor (serial dilutions)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

384-well plates

Procedure:

-

Prepare serial dilutions of the this compound inhibitor in DMSO and then dilute in assay buffer.

-

Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the this compound kinase and the biotinylated peptide substrate to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

Data are normalized to vehicle controls, and the IC50 values are calculated using a four-parameter logistic fit.

Cellular Proliferation Assay (GI50)

Objective: To determine the concentration of the this compound inhibitor that causes a 50% reduction in cell growth (GI50).

Materials:

-

Cancer cell lines (e.g., A549, HCT116)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound inhibitor (serial dilutions)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

-

Treat the cells with serial dilutions of the this compound inhibitor or vehicle (DMSO) for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate GI50 values by fitting the data to a dose-response curve.

Caption: Workflow for the cellular proliferation (GI50) assay.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the this compound inhibitor in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

A549 human non-small cell lung cancer cells

-

Matrigel

-

This compound inhibitor formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant A549 cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth until tumors reach an average volume of 100-150 mm³.

-

Randomize mice into treatment groups (vehicle and different doses of this compound inhibitor).

-

Administer the this compound inhibitor or vehicle daily via oral gavage.

-

Measure tumor volume with calipers twice a week using the formula: (Length x Width²) / 2.

-

Monitor animal body weight and general health throughout the study.

-

At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for further analysis.

-

Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.

Conclusion

The this compound inhibitor demonstrates potent and selective inhibition of the this compound kinase, leading to significant anti-proliferative effects in cancer cell lines with overexpressed this compound. This in vitro activity translates to robust in vivo efficacy in a xenograft model of non-small cell lung cancer. These findings support the continued development of the this compound inhibitor as a potential therapeutic agent for the treatment of this compound-driven cancers. Further studies are warranted to explore its safety profile and potential for combination therapies.

An In-depth Technical Guide to the Role of MSN-50 in Apoptosis Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. Its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptosis pathway, with the pro-apoptotic proteins BAX and BAK acting as key effectors of mitochondrial outer membrane permeabilization (MOMP), a critical point of no return in the apoptotic cascade. This technical guide provides a comprehensive overview of MSN-50, a novel small-molecule inhibitor of BAX and BAK. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its characterization, and illustrate the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of apoptosis, cancer biology, and drug development.

Introduction to this compound

This compound is a small-molecule compound identified as a potent inhibitor of the pro-apoptotic proteins BAX and BAK.[1][2] Its discovery provides a valuable chemical tool to probe the mechanisms of the intrinsic apoptosis pathway and presents a potential therapeutic strategy for diseases characterized by excessive apoptosis.

Chemical Properties of this compound:

| Property | Value |

| IUPAC Name | N-{1(S)-[[3(S)-Amino-6-(2-methoxy-ethoxymethoxy)-2,3-dihydro-benzofuran-2(R)-ylmethyl]-(4-bromo-benzyl)-carbamoyl]-2-phenyl-ethyl}-benzamide |

| CAS Number | 1592908-75-2[3] |

| Molecular Formula | C36H38BrN3O6[3] |

| Molecular Weight | 688.62 g/mol [3] |

Mechanism of Action of this compound

This compound exerts its anti-apoptotic effects by directly targeting BAX and BAK, preventing their oligomerization, which is a requisite step for the formation of pores in the mitochondrial outer membrane.[1][2]

The intrinsic apoptosis pathway is initiated by various intracellular stress signals, leading to the activation of BH3-only proteins. These proteins, in turn, activate BAX and BAK. Upon activation, BAX and BAK undergo a conformational change, insert into the mitochondrial outer membrane, and form dimers and higher-order oligomers. These oligomeric complexes create pores that lead to MOMP, resulting in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. This triggers the activation of caspases and the execution of apoptosis.

This compound intervenes at the critical step of BAX/BAK oligomerization. It has been shown to inhibit the formation of higher-order oligomers more potently than the initial dimerization, suggesting that it interferes with the proper assembly of the BAX/BAK pore complex.[4] This inhibition of MOMP effectively blocks the downstream apoptotic signaling cascade.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's activity in various assays. It is important to note that specific IC50 values for this compound are not always explicitly stated in the abstracts of the primary literature, and the data presented here is based on the available information.

Table 1: In Vitro Inhibition of BAX/BAK Function by this compound

| Assay | Target | Activator | This compound Concentration | Observed Effect | Reference |

| Liposome Permeabilization | BAX | tBid | 0 - 10 µM | Concentration-dependent inhibition of dye release. | [2] |

| Mitochondrial Outer Membrane Permeabilization (MOMP) | BAX | tBid | 0 - 40 µM | Concentration-dependent inhibition of Smac-mCherry release. | [2][4] |

| Mitochondrial Outer Membrane Permeabilization (MOMP) | BAK | Endogenous activation | 0 - 40 µM | Concentration-dependent inhibition of Smac-mCherry release. | [2][4] |

| BAX Oligomerization (FRET) | BAX | tBid | 10 µM | Reduced FRET between DAC-Bax-134C and NBD-Bax-126C. | [4] |

| BAX Oligomerization (Crosslinking) | BAX | tBid | 40 µM | Inhibition of higher-order oligomers, with less effect on dimers. | [4] |

Table 2: Cellular Inhibition of Apoptosis by this compound

| Cell Line | Apoptosis Inducer | This compound Concentration | Observed Effect | Reference |

| HCT-116 (human colon cancer) | Actinomycin D | 5 and 10 µM | Conferred long-term survival and growth. | [4] |

| BMK (baby mouse kidney) | Staurosporine (STS) | 5 µM | Conferred long-term survival and growth. | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on established methods and those described in the primary literature.

Liposome Permeabilization Assay

This assay assesses the ability of this compound to inhibit BAX-mediated permeabilization of artificial membranes.

Materials:

-

Recombinant full-length BAX protein

-

Recombinant tBid protein

-

Liposomes encapsulating a fluorescent dye (e.g., ANTS) and a quencher (e.g., DPX)

-

Assay buffer (e.g., 10 mM HEPES, 100 mM KCl, pH 7.2)

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorometer

Protocol:

-

Prepare liposomes containing ANTS/DPX according to standard protocols.[3]

-

In a 96-well black microplate, add assay buffer to a final volume of 100 µL per well.

-

Add this compound to the desired final concentrations (e.g., 0-10 µM), including a DMSO vehicle control.

-

Add recombinant BAX to a final concentration of 100-500 nM.

-

Initiate the reaction by adding recombinant tBid to a final concentration of approximately 20 nM.

-

Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~355 nm and an emission wavelength of ~520 nm at regular intervals for a set period (e.g., 1-2 hours) at 37°C.

-

At the end of the experiment, add Triton X-100 (0.1% final concentration) to each well to lyse all liposomes and obtain the maximum fluorescence signal (Fmax).

-

Calculate the percentage of dye release at each time point using the formula: % Release = [(Ft - F0) / (Fmax - F0)] * 100, where Ft is the fluorescence at time t, and F0 is the initial fluorescence.

Mitochondrial Outer Membrane Permeabilization (MOMP) Assay

This assay uses isolated mitochondria to assess the effect of this compound on BAX/BAK-mediated release of mitochondrial intermembrane space proteins.

Materials:

-

Mitochondria isolated from cells (e.g., BMK cells) stably expressing a fluorescent reporter in the intermembrane space (e.g., Smac-mCherry).[4]

-

Recombinant tBid protein (for BAX activation)

-

Assay buffer (e.g., mitochondrial respiration buffer)

-

This compound stock solution (in DMSO)

-

96-well plate

-

Fluorometer or plate reader

Protocol:

-

Isolate mitochondria from the appropriate cell line using standard differential centrifugation protocols.

-

In a 96-well plate, add isolated mitochondria to each well.

-

Add this compound to the desired final concentrations (e.g., 0-40 µM), including a DMSO vehicle control.

-

To assess BAX inhibition, add recombinant tBid to induce MOMP. To assess BAK inhibition, MOMP can be induced by tBid in mitochondria from BAX-deficient cells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Centrifuge the plate to pellet the mitochondria.

-

Transfer the supernatant to a new 96-well plate.

-

Measure the fluorescence of the released Smac-mCherry in the supernatant.

-

To determine the total amount of Smac-mCherry, lyse the mitochondria in a control well with a detergent (e.g., Triton X-100).

-

Calculate the percentage of Smac-mCherry release relative to the total amount.

BAX/BAK Oligomerization Assay (Chemical Crosslinking)

This assay is used to visualize the effect of this compound on the formation of BAX or BAK oligomers.

Materials:

-

Isolated mitochondria or liposomes

-

Recombinant BAX or BAK protein

-

Recombinant tBid protein (to activate BAX/BAK)

-

This compound stock solution (in DMSO)

-

Chemical crosslinker (e.g., disuccinimidyl suberate - DSS, or for cysteine-based crosslinking, copper (II) (1,10-phenanthroline)3 - CuPhe)[1][4][5]

-

Quenching solution (e.g., Tris buffer for DSS, EDTA/NEM for CuPhe)

-

SDS-PAGE gels and Western blotting reagents

-

Antibody specific for BAX or BAK

Protocol:

-

Incubate isolated mitochondria or liposomes with recombinant BAX or BAK and tBid in the presence of this compound or DMSO control for a specified time to allow for activation and oligomerization.

-

Add the chemical crosslinker and incubate for the recommended time to covalently link interacting proteins.

-

Quench the crosslinking reaction by adding the appropriate quenching solution.

-

Lyse the mitochondria or solubilize the liposomes.

-

Separate the protein complexes by SDS-PAGE under non-reducing conditions.

-

Transfer the proteins to a membrane and perform Western blotting using an anti-BAX or anti-BAK antibody.

-

Visualize the different oligomeric states (monomers, dimers, higher-order oligomers) and compare the band patterns between the this compound treated and control samples.

Conclusion and Future Directions

This compound is a valuable tool for studying the intricate mechanisms of the intrinsic apoptosis pathway. Its ability to specifically inhibit BAX and BAK oligomerization allows for the dissection of the molecular events leading to MOMP. For drug development professionals, this compound and its analogs represent a promising starting point for the design of therapeutics aimed at mitigating diseases driven by excessive apoptosis, such as neurodegenerative disorders and ischemia-reperfusion injury.

Future research should focus on optimizing the potency and pharmacokinetic properties of this compound to enhance its therapeutic potential. Further studies are also warranted to fully elucidate the precise binding site of this compound on BAX and BAK and to explore its efficacy in various in vivo models of disease. The continued investigation of compounds like this compound will undoubtedly deepen our understanding of apoptosis and pave the way for novel therapeutic interventions.

References

- 1. Cysteine-based crosslinking approach for characterization of oligomeric pore-forming proteins in the mitochondrial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Liposomal Permeabilization Assay to Study the Functional Interactions of the BCL-2 Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigating the Oligomerization of Bak and Bax during Apoptosis by Cysteine Linkage - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Mesoporous Silica Nanoparticles (MSNs)

A Note on "MSN-50": The term "this compound" does not correspond to a standardized scientific nomenclature for a specific type of mesoporous silica nanoparticle. It is likely an internal designation, a shorthand reference to MSNs with a particle or pore size of approximately 50 nm, or a less common term. This guide will therefore provide a comprehensive overview of the physicochemical properties of mesoporous silica nanoparticles in general, with a focus on particles within the 50 nm size range where data is available.

Mesoporous silica nanoparticles (MSNs) have garnered significant attention in the biomedical field, particularly in drug delivery, owing to their unique and tunable properties.[1][2][3] These properties include a high surface area, large pore volume, and a readily modifiable surface chemistry.[4][5] This technical guide details the core physicochemical properties of MSNs, outlines common experimental protocols for their characterization, and provides visualizations of their synthesis and application in drug delivery.

Core Physicochemical Properties

The therapeutic efficacy and biological fate of MSNs are intrinsically linked to their physicochemical characteristics. These properties can be precisely controlled during the synthesis process.[6][7]

Quantitative Physicochemical Data

The following tables summarize typical quantitative data for key physicochemical properties of MSNs, drawing from various research findings. It is important to note that these values can be tailored by adjusting synthesis parameters.

| Property | Typical Value Range | Factors Influencing the Property | Key Characterization Techniques |

| Particle Size (Diameter) | 50 - 200 nm | Catalyst concentration, temperature, reactant ratios | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), Dynamic Light Scattering (DLS) |

| Pore Size (Diameter) | 2 - 10 nm | Surfactant type, swelling agents, temperature | Nitrogen Adsorption-Desorption (BET analysis), TEM |

| Surface Area (BET) | 600 - 1200 m²/g | Pore size, particle size | Nitrogen Adsorption-Desorption (BET analysis) |

| Pore Volume | 0.6 - 1.5 cm³/g | Pore size, synthesis method | Nitrogen Adsorption-Desorption (BET analysis) |

| Zeta Potential | -15 to -30 mV (unmodified) | Surface functionalization, pH of the medium | Dynamic Light Scattering (DLS) with an electrode assembly |

Experimental Protocols

Detailed methodologies for the characterization of MSNs are crucial for reproducible research and development.

Transmission Electron Microscopy (TEM)

Purpose: To visualize the morphology, particle size, and pore structure of MSNs.

Methodology:

-

Sample Preparation: A dilute suspension of MSNs in ethanol is prepared. A small droplet of the suspension is deposited onto a carbon-coated copper grid. The solvent is allowed to evaporate completely at room temperature.

-

Imaging: The grid is loaded into the TEM holder and inserted into the microscope. Images are acquired at various magnifications to observe the overall particle morphology and the detailed mesoporous structure.

-

Data Analysis: Particle size distribution is determined by measuring the diameters of a statistically significant number of particles from the TEM images using image analysis software. The ordered pore structure can also be visualized and the pore size can be estimated.

Nitrogen Adsorption-Desorption Analysis (BET)

Purpose: To determine the specific surface area, pore volume, and pore size distribution of MSNs.

Methodology:

-

Degassing: A known weight of the MSN sample is degassed under vacuum at an elevated temperature (typically 150-200 °C) for several hours to remove any adsorbed impurities and moisture from the surface and pores.

-

Analysis: The degassed sample is cooled to liquid nitrogen temperature (77 K). Nitrogen gas is then incrementally introduced to the sample, and the amount of adsorbed gas is measured at various relative pressures.

-

Data Analysis: The Brunauer-Emmett-Teller (BET) equation is applied to the adsorption data to calculate the specific surface area. The Barrett-Joyner-Halenda (BJH) method is used to determine the pore size distribution and total pore volume from the desorption branch of the isotherm.

Dynamic Light Scattering (DLS)

Purpose: To measure the hydrodynamic diameter and size distribution of MSNs in a colloidal suspension, as well as their surface charge (Zeta Potential).

Methodology:

-

Sample Preparation: A dilute, homogenous suspension of MSNs is prepared in a suitable solvent, typically deionized water or a buffer solution. The suspension is filtered to remove any large aggregates.

-

Hydrodynamic Diameter Measurement: The sample is placed in a cuvette and inserted into the DLS instrument. A laser beam is passed through the sample, and the scattered light fluctuations caused by the Brownian motion of the nanoparticles are detected. The Stokes-Einstein equation is used to calculate the hydrodynamic diameter.

-

Zeta Potential Measurement: For zeta potential measurement, the sample is placed in a specialized cuvette containing electrodes. An electric field is applied, causing the charged particles to move. The velocity of this movement is measured using laser Doppler velocimetry, from which the zeta potential is calculated.

Visualizations

Synthesis Workflow of Mesoporous Silica Nanoparticles

Caption: A typical workflow for the synthesis of mesoporous silica nanoparticles.

Stimuli-Responsive Drug Delivery System using MSNs

Caption: Schematic of a stimuli-responsive drug delivery system using MSNs.

References

- 1. mdpi.com [mdpi.com]

- 2. Mesoporous silica nanoparticle based nano drug delivery systems: synthesis, controlled drug release and delivery, pharmacokinetics and biocompatibility - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. nanocomposix.com [nanocomposix.com]

- 5. Mesoporous silica nanoparticles in target drug delivery system: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mesoporous Silica Nanoparticles: A Comprehensive Review on Synthesis and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mesoporous Silica Nanoparticles: Properties and Strategies for Enhancing Clinical Effect - PMC [pmc.ncbi.nlm.nih.gov]

discovery and development of MSN-50

An In-depth Technical Guide to the Discovery and Development of MSN-50, a Novel Inhibitor of Apoptosis For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, with the pro-apoptotic proteins Bax and Bak acting as key effectors of mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptotic pathway. Dysregulation of this process is implicated in a variety of diseases, including neurodegenerative disorders and ischemic injury. This compound is a novel small-molecule inhibitor that has been identified to specifically target the oligomerization of Bax and Bak, thereby preventing apoptosis and promoting cell survival. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical evaluation of this compound.

Mechanism of Action

This compound functions by directly interfering with the oligomerization of the pro-apoptotic proteins Bax and Bak.[1][2] Upon apoptotic signaling, Bax and Bak undergo a conformational change, leading to their insertion into the mitochondrial outer membrane and the formation of pores, which results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This compound has been shown to partially disrupt the normal dimerization of Bax and Bak, which is a crucial step for the formation of higher-order oligomers and subsequent pore formation.[1] This inhibitory action of this compound effectively blocks MOMP and preserves mitochondrial integrity, thereby preventing the downstream activation of caspases and execution of apoptosis.

Signaling Pathway of this compound Action

Caption: Signaling pathway illustrating the inhibitory effect of this compound on Bax/Bak dimerization, preventing apoptosis.

Quantitative Data

The inhibitory activity of this compound has been quantified in various in vitro and cell-based assays.

Table 1: In Vitro Inhibition of Liposome Permeabilization

| Compound | IC50 (µM) for tBid/Bax-mediated liposome permeabilization |

| This compound | ~5-10 |

| MSN-125 | ~5-10 |

Data represents the concentration-dependent inhibition of dye release from liposomes.[2]

Table 2: Inhibition of Mitochondrial Outer Membrane Permeabilization (MOMP)

| Compound | Assay | Observation |

| This compound | tBid/Bax-mediated MOMP | Concentration-dependent inhibition |

| This compound | Bak-mediated MOMP | Concentration-dependent inhibition |

This compound was shown to inhibit both Bax- and Bak-mediated MOMP in isolated mitochondria.[1]

Table 3: Cellular Protection Against Apoptosis

| Cell Line | Apoptotic Inducer | This compound Concentration (µM) | Outcome |

| HCT-116 | Actinomycin D | 5 and 10 | Conferred long-term survival and growth |

| BMK | Staurosporine (STS) | 5 | Conferred long-term survival and growth |

| BMK | Actinomycin D | 5 | Conferred long-term survival and growth |

This compound demonstrated the ability to protect various cell lines from apoptosis induced by different stimuli.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Liposome Permeabilization Assay

This assay assesses the ability of a compound to inhibit Bax-mediated permeabilization of artificial lipid vesicles (liposomes).

Workflow:

Caption: Workflow for the liposome permeabilization assay.

Protocol:

-

Liposomes are prepared to encapsulate a fluorescent dye (e.g., carboxyfluorescein) at a self-quenching concentration.

-

The liposomes are incubated with recombinant truncated Bid (tBid) to activate recombinant Bax.

-

Varying concentrations of this compound are added to the reaction mixture.

-

The mixture is incubated to allow for Bax-mediated pore formation and dye release.

-

The increase in fluorescence, corresponding to the de-quenching of the dye upon release from the liposomes, is measured using a fluorometer.

-

The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

Mitochondrial Outer Membrane Permeabilization (MOMP) Assay

This assay measures the release of intermembrane space proteins from isolated mitochondria.

Workflow:

Caption: Workflow for the MOMP assay.

Protocol:

-

Mitochondria are isolated from cultured cells (e.g., HCT-116 or BMK cells) by differential centrifugation.

-

Isolated mitochondria are incubated with an apoptotic stimulus, such as tBid and Bax, to induce MOMP.

-

This compound is added at various concentrations to the mitochondrial suspension.

-

After incubation, the mitochondria are pelleted by centrifugation.

-

The supernatant, containing proteins released from the mitochondrial intermembrane space, is collected.

-

The presence of released proteins, such as cytochrome c, in the supernatant is analyzed by Western blotting.

Cell Viability and Apoptosis Assays

These assays determine the protective effect of this compound on cells undergoing apoptosis.

Workflow:

Caption: Workflow for cell viability and apoptosis assays.

Protocol:

-

Cells (e.g., HCT-116, BMK) are seeded in multi-well plates and allowed to adhere.

-

The cells are pre-incubated with this compound for a short period before the addition of an apoptotic inducer (e.g., actinomycin D, staurosporine).

-

The cells are incubated for a duration sufficient to induce apoptosis in the control group.

-

Cell viability is assessed using methods such as the MTT assay, which measures metabolic activity, or crystal violet staining, which stains adherent cells.

-

Apoptosis can be quantified by measuring caspase-3/7 activity using a luminescent or fluorescent substrate.

Neuroprotection Studies

In addition to its anti-apoptotic effects in cancer cell lines, this compound has shown promise in neuroprotection. Preclinical studies have demonstrated that this compound can rescue neurons from excitotoxic damage, a key mechanism in neuronal cell death following stroke and other neurological insults.[1] This suggests a potential therapeutic application for this compound in the treatment of acute and chronic degenerative diseases.

Conclusion

This compound represents a significant advancement in the development of apoptosis inhibitors. Its specific mechanism of action, targeting the oligomerization of Bax and Bak, provides a novel therapeutic strategy for conditions characterized by excessive cell death. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for further research and development of this compound and related compounds. Future work will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound for in vivo applications and exploring its full therapeutic potential in various disease models.

References

MSN-50 Target Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation studies for MSN-50, a small molecule inhibitor of Bax and Bak oligomerization. The document outlines the signaling pathway of this compound, details key experimental protocols for its validation, and presents quantitative data from relevant studies.

Introduction to this compound

This compound is a small molecule compound identified as a dual inhibitor of the pro-apoptotic proteins Bax and Bak.[1][2][3] These proteins play a crucial role in the intrinsic pathway of apoptosis, or programmed cell death. By preventing the oligomerization of Bax and Bak, this compound effectively inhibits the mitochondrial outer membrane permeabilization (MOMP), a key step in the apoptotic cascade.[2][4] This mechanism of action positions this compound as a potential therapeutic agent in conditions characterized by excessive apoptosis, such as neurodegenerative diseases.[4]

Signaling Pathway of this compound

This compound exerts its effect by intervening in the intrinsic apoptosis pathway. This pathway is initiated by various cellular stresses, leading to the activation of BH3-only proteins, which in turn activate Bax and Bak. Activated Bax and Bak then oligomerize on the mitochondrial outer membrane, forming pores that lead to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This triggers a caspase cascade that culminates in cell death. This compound disrupts this process by preventing the formation of Bax and Bak oligomers.[4]

Experimental Protocols for Target Validation

The validation of this compound as a Bax/Bak inhibitor involves a series of in vitro and cell-based assays. The following are detailed methodologies for key experiments.

Liposome Permeabilization Assay

This in vitro assay is crucial for determining the direct inhibitory effect of this compound on Bax/Bak-mediated membrane permeabilization.

Protocol:

-

Liposome Preparation: Prepare liposomes encapsulating a fluorescent dye (e.g., carboxyfluorescein) at a concentration that leads to self-quenching.

-

Reaction Mixture: In a microplate, combine the prepared liposomes, recombinant Bax or Bak protein, an activating BH3-only protein such as tBid, and the test compound (this compound) at various concentrations.

-

Incubation: Incubate the reaction mixture at room temperature.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. The release of the dye from the liposomes results in de-quenching and a subsequent increase in fluorescence.

-

Data Analysis: Calculate the rate of dye release for each concentration of this compound and determine the half-maximal inhibitory concentration (IC50).

Cell Viability and Apoptosis Assays

These cell-based assays are essential to confirm the protective effect of this compound against apoptosis in a cellular context.

Protocol (Crystal Violet Staining for Long-Term Survival):

-

Cell Seeding: Seed cells such as HCT-116 or baby mouse kidney (BMK) cells in multi-well plates.

-

Treatment: Pre-incubate the cells with this compound at the desired concentrations (e.g., 5 and 10 µM) for a specified period.

-

Apoptosis Induction: Treat the cells with an apoptosis-inducing agent like actinomycin D or staurosporine.

-

Replating: After the treatment period, replate the viable cells.

-

Staining: After a period of growth, stain the viable cells with crystal violet.

-

Quantification: Elute the dye and measure the absorbance to quantify cell survival.

Immunofluorescence for Bax Activation and Cytochrome c Release

This imaging-based assay provides visual evidence of this compound's ability to inhibit key molecular events in apoptosis.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with MSN-125 (a related compound) followed by an apoptosis inducer (e.g., actinomycin D).[4]

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize them to allow antibody entry.

-

Immunostaining: Incubate the cells with primary antibodies against activated Bax (e.g., 6A7 epitope) and cytochrome c.

-

Secondary Antibody and Counterstaining: Add fluorescently labeled secondary antibodies and a nuclear counterstain like DAPI.

-

Imaging: Visualize the cells using a fluorescence microscope to assess Bax activation and the subcellular localization of cytochrome c.

Quantitative Data Summary

The following tables summarize the key quantitative data from target validation studies of this compound and related compounds.

Table 1: In Vitro Activity of Bax/Bak Inhibitors

| Compound | Assay | IC50 (µM) | Reference |

| This compound | Liposome Dye Release | 9 | [5] |

| MSN-125 | Liposome Dye Release | 6 | [5] |

| DAN004 | Liposome Dye Release | 0.7 | [5] |

Table 2: Cellular Activity of this compound

| Cell Line | Apoptosis Inducer | This compound Concentration (µM) | Effect | Reference |

| HCT-116 | Actinomycin D | 5 and 10 | Conferred long-term survival and growth.[4] | [4] |

| BMK | Actinomycin D | 5 | Inhibited apoptosis.[2] | [2] |

| BMK | Staurosporine (STS) | 5 | Inhibited apoptosis.[2] | [2] |

| Primary Cortical Neurons | Glutamate Excitotoxicity | 5 (for MSN-125) | Reduced cell death.[5] | [5] |

Note: Concentrations of 20 µM or higher were reported to have off-target toxicity in HCT-116 and BMK DKO cells.[4]

Conclusion

The collective evidence from in vitro and cell-based assays strongly validates this compound as a potent inhibitor of the intrinsic apoptosis pathway through the direct inhibition of Bax and Bak oligomerization. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and related compounds in diseases characterized by dysregulated apoptosis. Further preclinical and in vivo studies are warranted to explore the full therapeutic utility of this class of inhibitors.

References

An In-Depth Technical Guide on the In Vitro and In Vivo Effects of 50 nm Mesoporous Silica Nanoparticles (MSN-50)

As the initial search for "MSN-50" did not yield a specific molecule or drug with that designation, and instead pointed to "Mesoporous Silica Nanoparticles" (MSNs) of a particular size (e.g., 50 nm), this technical guide will focus on the in vitro and in vivo effects of 50 nm MSNs based on the available scientific literature. The term "this compound" will be used to refer to Mesoporous Silica Nanoparticles with a diameter of approximately 50 nm.

This guide provides a comprehensive overview of the biological effects of 50 nm Mesoporous Silica Nanoparticles (this compound), tailored for researchers, scientists, and professionals in drug development. It covers key findings from in vitro and in vivo studies, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Core Concepts of Mesoporous Silica Nanoparticles (MSNs)

Mesoporous Silica Nanoparticles are a class of nanomaterials characterized by a large surface area, tunable pore size, and a well-defined silicate framework. These properties make them excellent candidates for use as drug delivery vehicles. Their surfaces can be functionalized to attach targeting ligands, and their pores can be loaded with therapeutic agents. The particle size of MSNs is a critical parameter that influences their biological interactions, with 50 nm particles often demonstrating favorable properties for drug delivery applications.

In Vitro Effects of this compound

The in vitro effects of this compound are primarily evaluated through cytotoxicity assays, cellular uptake studies, and drug release profiling.

2.1. Cytotoxicity

The cytotoxicity of MSNs is influenced by factors such as particle size, surface charge, and functionalization. Studies have shown that the surface silanol groups on MSNs can interact with cell membranes, potentially leading to cell lysis and necrosis.[1] However, surface modifications can mitigate these toxic effects.

Table 1: Summary of In Vitro Cytotoxicity Data for MSNs

| Cell Line | MSN Type | Concentration | Viability (%) | Reference |

| MDA-MB-231 (Breast Cancer) | MSN-PAA | Various | Lower than free drugs | [2] |

| MCF-7 (Breast Cancer) | MSN-PAA | Various | Lower than free drugs | [2] |

| HBL-100 (Normal Breast) | MSN-PAA, MSN-CAH | Various | Higher than cancer cells | [2] |

2.2. Cellular Uptake

The 50 nm size range is often considered optimal for cellular uptake, balancing efficient internalization with minimal non-specific interactions.

2.3. Drug Release

MSNs can be designed for controlled drug release, often triggered by specific stimuli such as pH changes in the tumor microenvironment. For example, doxorubicin-loaded MSNs have shown pH-responsive release behavior.[3]

In Vivo Effects of this compound

In vivo studies are crucial for evaluating the biodistribution, efficacy, and biocompatibility of this compound in a whole-organism context.

3.1. Biodistribution and Tumor Accumulation

Research indicates that 50 nm MSNs exhibit superior performance in terms of biodistribution, tumor penetration, and clearance compared to smaller (20 nm) and larger (200 nm) nanoparticles.[1] This size allows for effective accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

3.2. Antitumor Efficacy

Drug-loaded 50 nm MSNs have demonstrated significant tumor suppression in animal models. For instance, camptothecin-loaded MSNs have shown potent tumor inhibition in human pancreatic cancer xenografts.[4] Furthermore, surface modification with targeting ligands like folic acid can dramatically enhance the antitumor effects.[4]

Table 2: Summary of In Vivo Antitumor Efficacy of Drug-Loaded MSNs

| Xenograft Model | Treatment Group | Tumor Volume Reduction | Reference |

| MiaPaca-2 (Pancreatic Cancer) | CPT-loaded MSN | Significant inhibition | [4] |

| MiaPaca-2 (Pancreatic Cancer) | CPT-loaded FMSN | Almost complete regression | [4] |

| PANC-1 (Pancreatic Cancer) | CPT-loaded FMSN | Very small tumors | [4] |

| H-22 (Hepatocellular Carcinoma) | DOX/MSN (5.4 nm pore size) | Smallest tumor volume | [5] |

3.3. Biocompatibility

In vivo experiments have generally shown good biocompatibility for MSNs, with no significant histopathological abnormalities observed in major organs like the heart, liver, spleen, lung, and kidney after treatment with drug-loaded MSNs.[1] Monitoring of body weight in animal models also indicates low systemic toxicity.[4][5]

Experimental Protocols

4.1. In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer and normal cells in 96-well plates at a specific density and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of MSN formulations and control substances.

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.

4.2. In Vivo Xenograft Tumor Model

-

Cell Preparation: Culture human cancer cells (e.g., MiaPaca-2, PANC-1) under standard conditions.

-

Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~3 mm in diameter).

-

Randomization: Randomly divide the mice into treatment and control groups.

-

Treatment Administration: Administer the MSN formulations (e.g., via intravenous injection) according to the planned dosing schedule.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

Visualizations

5.1. Signaling Pathways

While a specific signaling pathway for a generic "this compound" is not defined, MSNs are often used to deliver drugs that target known cancer signaling pathways. For instance, if loaded with a BTK inhibitor, the MSN would be involved in blocking the BTK signaling pathway.

Caption: Hypothetical inhibition of the BTK signaling pathway by an MSN-delivered BTK inhibitor.

5.2. Experimental Workflow

Caption: General workflow for an in vivo xenograft study using MSN-based therapeutics.

References

- 1. Frontiers | Applications and Biocompatibility of Mesoporous Silica Nanocarriers in the Field of Medicine [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In vivo tumor suppression efficacy of mesoporous silica nanoparticles-based drug delivery system: enhanced efficacy by folate modification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: MSN-50 for the Prevention of Genotoxic Cell Death

For Researchers, Scientists, and Drug Development Professionals

Abstract

Genotoxic stress, resulting from DNA damage, is a potent trigger of the intrinsic apoptotic pathway, leading to programmed cell death. A critical and irreversible step in this cascade is Mitochondrial Outer Membrane Permeabilization (MOMP), which is orchestrated by the pro-apoptotic proteins Bax and Bak. MSN-50 has emerged as a small-molecule inhibitor that directly targets the oligomerization of both Bax and Bak, effectively preventing MOMP and subsequent cell death. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from key experiments. Detailed experimental protocols are provided to enable the replication and further investigation of this compound's cytoprotective effects.

Introduction to Genotoxic Cell Death and the Role of this compound

Genotoxic agents, such as certain chemotherapeutics and radiation, induce DNA damage, which in turn activates a complex signaling network culminating in apoptosis. A central event in this process is the activation of the Bcl-2 family proteins, particularly the effectors Bax and Bak. Upon activation, these proteins translocate to the mitochondria, where they form oligomers that create pores in the outer mitochondrial membrane. This permeabilization leads to the release of cytochrome c and other pro-apoptotic factors into the cytosol, activating the caspase cascade and executing cell death.[1]

This compound is a novel small molecule that has been identified as a direct inhibitor of Bax and Bak oligomerization.[2][3] By interfering with the formation of these protein complexes, this compound prevents MOMP and thereby protects cells from genotoxic stress-induced apoptosis.[1][2] This targeted mechanism of action makes this compound a valuable research tool for studying the intricacies of apoptosis and a potential therapeutic agent for conditions where preventing cell death is beneficial.

Mechanism of Action of this compound

The primary mechanism of this compound is the inhibition of the oligomerization of both Bax and Bak.[1][2] This action is crucial as the formation of higher-order oligomers of these proteins is essential for the permeabilization of the mitochondrial outer membrane.[1] this compound has been shown to interfere with the correct formation of Bax and Bak dimers, which is a necessary step for subsequent oligomerization.[1]

Signaling Pathway of Genotoxic Cell Death and this compound Intervention

The following diagram illustrates the signaling cascade initiated by genotoxic stress and the point of intervention by this compound.

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative data from key in vitro experiments demonstrating the efficacy of this compound and its analogs in preventing genotoxic cell death.

Table 1: Inhibition of Mitochondrial Outer Membrane Permeabilization (MOMP)

| Compound | Assay | IC50 | Reference |

| MSN-125 | tBid/Bax-mediated MOMP | 4 µM | [1] |

| This compound | tBid/Bax-mediated MOMP | Concentration-dependent inhibition up to 40 µM | [2] |

| This compound | Bak-mediated MOMP | Concentration-dependent inhibition | [2] |

Table 2: Inhibition of Apoptosis in Cell-Based Assays

| Cell Line | Apoptosis Inducer | This compound Concentration | Effect | Reference |

| HCT-116 | Actinomycin D | 5 and 10 µM | Conferred long-term survival and growth | [1] |

| BMK | Staurosporine | 5 µM | Conferred long-term survival and growth | [2] |

Detailed Experimental Protocols

The following protocols are based on the methodologies used in the primary research characterizing this compound.

General Cell Culture and Induction of Apoptosis

This protocol describes the general procedure for culturing cells and inducing apoptosis using genotoxic agents.

Materials:

-

HCT-116 or BMK cells

-

Appropriate cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

Actinomycin D (ActD) stock solution

-

Staurosporine (STS) stock solution

-

DMSO (vehicle control)

Procedure:

-

Seed HCT-116 or BMK cells in 96-well plates at a density that allows for logarithmic growth during the experiment.

-

Allow cells to adhere and grow for 24 hours.

-

Pre-incubate the cells with various concentrations of this compound (e.g., 0-10 µM) or DMSO vehicle for 1-2 hours.

-

Introduce the genotoxic agent to induce apoptosis. For example, add ActD to HCT-116 cells or STS to BMK cells at a pre-determined cytotoxic concentration.

-

Incubate the plates for a period sufficient to induce significant cell death in the control group (typically 24-48 hours).

-

Proceed with a cell viability assay, such as crystal violet staining.

Crystal Violet Cell Viability Assay

This assay provides a simple and reliable method for quantifying cell viability.

Materials:

-

Phosphate-buffered saline (PBS)

-

Methanol (for fixation)

-

0.5% Crystal Violet staining solution in 25% methanol

-

33% Acetic acid (for solubilization)

-

Plate reader capable of measuring absorbance at 570-590 nm

Procedure:

-

After the treatment period, gently aspirate the culture medium from the wells.

-

Wash the cells twice with PBS to remove dead, detached cells.

-

Fix the adherent cells by adding 100 µL of methanol to each well and incubating for 10-15 minutes at room temperature.

-

Aspirate the methanol and allow the plates to air dry completely.

-

Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Solubilize the stain by adding 100 µL of 33% acetic acid to each well and incubating for 15 minutes with gentle shaking.

-

Measure the absorbance of each well at a wavelength between 570 and 590 nm using a microplate reader. The absorbance is directly proportional to the number of viable, adherent cells.

In Vitro Mitochondrial Outer Membrane Permeabilization (MOMP) Assay

This assay directly measures the ability of this compound to inhibit Bax/Bak-mediated permeabilization of isolated mitochondria.

Materials:

-

Mitochondria isolated from Bax/Bak double knockout (DKO) cells

-

Recombinant tBid protein

-

Recombinant Bax protein

-

Fluorescent protein (e.g., GFP) to be encapsulated in mitochondria

-

This compound

-

Fluorimeter

Procedure:

-

Isolate mitochondria from Bax/Bak DKO cells. During isolation, load the mitochondria with a fluorescent protein.

-

In a reaction buffer, combine the isolated mitochondria with recombinant Bax protein.

-

Add different concentrations of this compound or vehicle control to the reaction mixtures.

-

Initiate the permeabilization reaction by adding recombinant tBid, which activates Bax.

-

Incubate the reactions at 37°C.

-

Measure the release of the fluorescent protein from the mitochondria into the supernatant using a fluorimeter. A decrease in fluorescence release in the presence of this compound indicates inhibition of MOMP.[1]

Bax/Bak Oligomerization Assay (Crosslinking)

This assay is used to visualize the inhibition of Bax and Bak oligomerization by this compound.

Materials:

-

Mitochondria isolated from relevant cell lines

-

Apoptosis-inducing stimulus (e.g., tBid)

-

This compound

-

Crosslinking agent (e.g., disuccinimidyl suberate - DSS)

-

SDS-PAGE and Western blotting reagents

-

Antibodies specific for Bax and Bak

Procedure:

-

Treat isolated mitochondria with an apoptosis-inducing stimulus in the presence or absence of this compound.

-

After incubation, add a crosslinking agent to covalently link proteins that are in close proximity.

-

Quench the crosslinking reaction.

-

Lyse the mitochondria and separate the proteins by SDS-PAGE.

-

Perform a Western blot using antibodies against Bax or Bak to visualize the different oligomeric states (monomers, dimers, higher-order oligomers). A reduction in the higher molecular weight bands in the this compound treated samples indicates inhibition of oligomerization.[1]

Conclusion

This compound represents a significant tool for the study of apoptosis and holds potential for therapeutic development. Its well-defined mechanism of action, centered on the direct inhibition of Bax and Bak oligomerization, provides a targeted approach to prevent genotoxic cell death. The experimental protocols detailed in this guide offer a framework for researchers to further explore the capabilities of this compound and to investigate its potential applications in various fields of biomedical research.

References

- 1. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MSN-50 (50 nm Mesoporous Silica Nanoparticles) in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of MSN-50 (50 nm Mesoporous Silica Nanoparticles) in various cell culture-based experiments. This compound serves as a versatile platform for intracellular drug delivery, gene silencing, and bioimaging, owing to its high surface area, tunable pore size, and biocompatibility.[1][2][3] This document outlines the fundamental principles, experimental protocols, and expected outcomes when working with this compound.

Introduction to this compound

Mesoporous Silica Nanoparticles (MSNs) are nanomaterials characterized by a porous structure, typically with pore sizes ranging from 2 to 50 nm.[3][4] this compound specifically refers to MSNs with a particle diameter of approximately 50 nm. This size is considered optimal for cellular internalization, as nanoparticles below 100 nm often exhibit efficient cellular uptake.[5] The silanol groups on the surface of MSNs allow for easy functionalization, enabling the attachment of various molecules such as targeting ligands, imaging agents, and therapeutic cargo.[2][6]

The primary application of this compound in cell culture is as a carrier for the intracellular delivery of therapeutic agents.[7] Its porous network can be loaded with a high concentration of drugs, protecting them from degradation and facilitating their release within the cellular environment.[8][9]

Physicochemical Properties of this compound

The successful application of this compound in cell culture experiments is highly dependent on its physicochemical properties. Proper characterization is a critical first step.

| Property | Typical Value Range for 50 nm MSNs | Characterization Technique |

| Particle Size | 45 - 55 nm | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM) |

| Surface Area | > 900 m²/g | Brunauer-Emmett-Teller (BET) N₂ adsorption-desorption |

| Pore Volume | > 0.9 cm³/g | Barrett-Joyner-Halenda (BJH) analysis |

| Pore Size | 2 - 6 nm | BJH analysis, TEM |

| Zeta Potential | -20 to -30 mV (unmodified) | DLS with an electrode |

Table 1: Typical physicochemical properties of unmodified 50 nm MSNs and the techniques used for their characterization.[10][11]

Experimental Protocols

Protocol for Drug Loading into this compound

This protocol describes a common method for loading small molecule drugs into this compound using a simple adsorption technique.

Materials:

-

This compound

-

Drug of interest

-

Organic solvent (e.g., ethanol, DMSO)

-

Phosphate Buffered Saline (PBS)

-

Centrifuge

-

Sonicator

Procedure:

-

Dissolve the Drug: Prepare a concentrated solution of the drug in a suitable organic solvent.

-

Incubate with MSNs: Add this compound to the drug solution. The ratio of MSN to drug will need to be optimized for each specific drug. A common starting point is a 1:1 weight ratio.[10]

-

Stir the Mixture: Stir the suspension at room temperature for 24 hours to allow for drug adsorption into the pores of the MSNs.[10]

-

Centrifuge and Wash: Pellet the drug-loaded MSNs by centrifugation.

-

Remove Unbound Drug: Wash the pellet with the organic solvent to remove any drug adsorbed on the external surface, followed by a wash with PBS.

-

Dry the Product: Dry the drug-loaded MSNs under vacuum.

-

Quantify Loading Efficiency: Determine the amount of loaded drug by measuring the concentration of the drug in the supernatant from the washing steps using UV-Vis spectroscopy or HPLC.

Protocol for In Vitro Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxicity of this compound or drug-loaded this compound on adherent cell lines.

Materials:

-

Adherent cells (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium

-

This compound or drug-loaded this compound suspension in PBS

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the this compound or drug-loaded this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the nanoparticle suspension to each well. Include untreated cells as a negative control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the concentration of the nanoparticles to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Quantitative Data Summary

The following tables summarize quantitative data from studies using 50 nm MSNs in cell culture.

| Cell Line | This compound Concentration (µg/mL) | Exposure Time (h) | Cell Viability (%) | Reference |

| CT26WT (Colon Carcinoma) | 62.39 (IC50 for CLB-MSN) | Not Specified | 50 | [12] |

| A549 (Lung Adenocarcinoma) | 115.2 (IC50 for CLB-MSN) | Not Specified | 50 | [12] |

| PC12 (Pheochromocytoma) | 1000 | 24 | >80 | [13] |

| Saos-2 (Osteosarcoma) | Not Specified | Not Specified | Acceptable | [14] |

Table 2: Cytotoxicity of 50 nm MSNs in various cell lines.

| Drug | Cell Line | This compound Formulation | IC50 (µM) | Reference |

| Chlorambucil (CLB) | CT26WT | MSN@NH2-CLB | 62.39 | [12] |

| Chlorambucil (CLB) | A549 | MSN@NH2-CLB | 115.2 | [12] |

| Doxorubicin (DOX) | KB-31 Xenograft | DOX-loaded MSN | 85% tumor inhibition | [7] |

Table 3: Efficacy of drug-loaded 50 nm MSNs.

Cellular Uptake and Signaling Pathways

Cellular Uptake Mechanisms

The internalization of 50 nm MSNs into cells is an active process primarily mediated by endocytosis.[15] The specific pathway can vary depending on the cell type and the surface functionalization of the nanoparticles.

Cellular uptake pathways of 50 nm MSNs.

Spherical MSNs of 50 nm have shown notably better incorporation by HeLa cells compared to larger particles.[1] The main endocytic pathways involved are clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis.[16][17] Following internalization, the nanoparticles are typically enclosed in endosomes, which can then fuse with lysosomes. The acidic environment of the lysosome can trigger the release of the drug cargo.[18]

Intracellular Signaling Pathways Affected by MSNs

Exposure of cells to high doses of MSNs can induce cellular stress responses, leading to the activation of specific signaling pathways.

Signaling pathways potentially activated by high-dose MSN exposure.

Studies have shown that high concentrations of MSNs can induce an inflammatory response, which may be mediated by the activation of the NF-κB signaling pathway.[19] This can lead to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[19] Additionally, toxicogenomic analysis has indicated that the TNF and MAPK signaling pathways are commonly upregulated in response to silica nanoparticle exposure.[20] It is important to note that these effects are often observed at high doses, and at therapeutic concentrations, MSNs are generally considered to have good biocompatibility.[13]

Conclusion

This compound represents a promising and versatile tool for cell culture-based research and drug development. Its favorable physicochemical properties allow for efficient cellular uptake and delivery of a wide range of therapeutic and diagnostic agents. By following the detailed protocols and considering the quantitative data provided, researchers can effectively utilize this compound in their experimental workflows. Further optimization of drug loading, surface functionalization, and dosage will be crucial for translating the potential of this compound into clinical applications.

References

- 1. Mesoporous Silica Nanoparticles as Drug Delivery Vehicles in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]